molecular formula C15H15NO B1392196 3-(2,6-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187167-79-8

3-(2,6-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392196
M. Wt: 225.28 g/mol
InChI Key: ACNNFAZOUXUWDO-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Dimethylbenzoyl)-4-methylpyridine” is likely to be an aromatic compound due to the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom . The “2,6-Dimethylbenzoyl” group attached at the 3rd position of the pyridine ring indicates the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is further substituted with methyl groups at the 2nd and 6th positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a benzoyl group. The electron-withdrawing nature of the carbonyl group in the benzoyl moiety could potentially impact the electron density and reactivity of the pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo various reactions typical of pyridines and benzoyl groups. For instance, it could undergo electrophilic substitution at the pyridine ring or the benzoyl group could be involved in acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic nature and the functional groups present. It’s likely to be a solid at room temperature with a relatively high melting point .

Scientific Research Applications

Photochemical Properties

  • Photochemical Dimerization : Research on the ultraviolet irradiation of 2-aminopyridines and 2-pyridones, including derivatives such as 2,6-dimethyl-3,5-(4'-methoxyphenyl)pyridine, has shown the formation of 1,4-dimers, highlighting the potential for photochemical applications (Taylor & Kan, 1963).

Coordination Chemistry

  • Interligand C-C Coupling : A study on rhenium tricarbonyl complexes involving N-bonded 2-methylpyridine and other ligands demonstrates intramolecular C-C coupling, which is crucial in coordination chemistry and potential catalytic applications (Arevalo, Riera, & Pérez, 2017).

Antioxidant and Antitumor Activities

  • Antioxidant and Antitumor Effects : Research on pyrazolopyridine derivatives, including those involving 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, has shown significant antioxidant and antitumor activities against liver and breast cell lines (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

DNA Binding Behaviors

  • Polypyridyl Ruthenium(II) Complexes : A study on polypyridyl ligands, including 4-methylphenyl derivatives, and their Ru(II) complexes showed significant DNA-binding behaviors, which are essential for understanding interactions at the molecular level (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).

Spectroscopic and Electrochemical Properties

  • Carbonyl-Triruthenium Clusters : Investigations into oxo-centered carbonyl-triruthenium complexes with ligands like 3-methylpyridine and 4-methylpyridine highlighted their photoreactivity and spectroscopic and electrochemical correlations, which are important in materials science and catalysis (Moreira, da Silva, Pesci, Deflon, & Nikolaou, 2016).

Vibrational Spectra Studies

  • Vibrational Spectra of Methylpyridines : Research on the vibrational assignment of methylderivatives of pyridine, including 2,6-dimethylpyridine, provides insights into their molecular structure and is key in spectroscopy and materials characterization (Arenas, Tocón, Otero, & Marcos, 1999).

Polymerization and Catalysis

  • Aromatic Amine Ligand/Copper(I) Chloride Catalysts : A study on catalyst systems for polymerizing 2,6-dimethylphenol using ligands like 4-aminopyridine revealed their efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showing potential in polymer chemistry (Kim, Shin, Kim, Kim, & Kim, 2018).

Safety And Hazards

As with any chemical compound, handling “3-(2,6-Dimethylbenzoyl)-4-methylpyridine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(2,6-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-16-9-13(10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNNFAZOUXUWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223743
Record name (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187167-79-8
Record name (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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